

reactivity of the aldehyde group in 2-Thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Thiazolecarboxaldehyde**

Cat. No.: **B150998**

[Get Quote](#)

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in **2-Thiazolecarboxaldehyde**

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiazolecarboxaldehyde is a heterocyclic aldehyde featuring a five-membered thiazole ring containing sulfur and nitrogen atoms, with an aldehyde group at the C2 position.^[1] This compound is a versatile and crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.^[2] Its significance stems from the unique electronic properties of the thiazole ring, which profoundly influences the reactivity of the attached aldehyde functional group. This unique reactivity allows it to serve as a key intermediate in the synthesis of a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as agrochemicals such as fungicides and herbicides.^[2] This guide provides a detailed exploration of the chemical reactivity of the aldehyde group in **2-Thiazolecarboxaldehyde**, supported by experimental data and protocols.

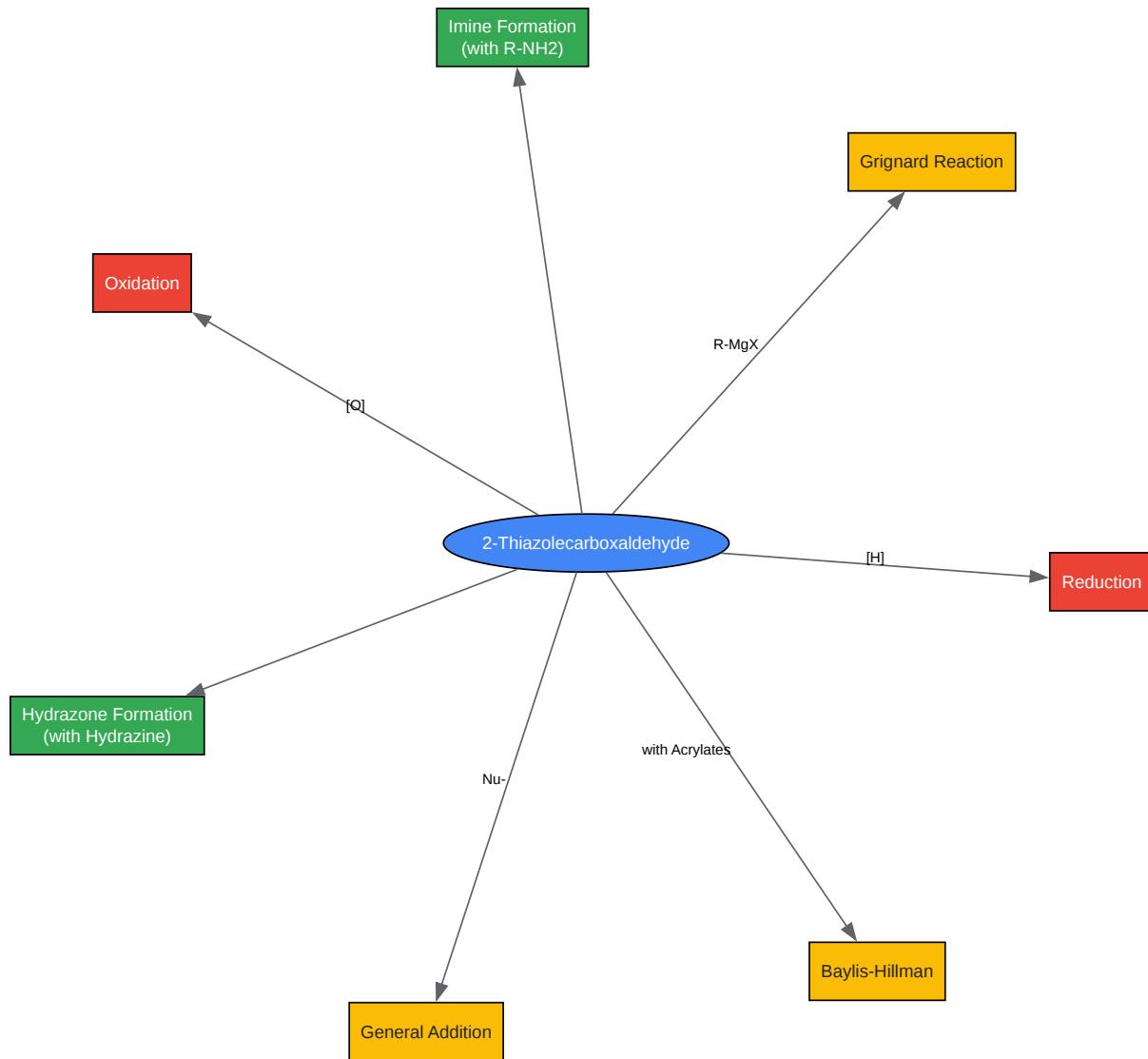
Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-Thiazolecarboxaldehyde** is provided below. This data is essential for its handling, characterization, and use in synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ NOS	[1] [2] [3]
Molecular Weight	113.14 g/mol	[2] [3]
CAS Number	10200-59-6	[1] [4]
Appearance	Light brown to yellow liquid	[2]
Density	1.288 g/mL at 25 °C	[2] [5]
Boiling Point	61-63 °C at 15 mmHg	[2] [5]
Refractive Index (n _{20/D})	1.574	[2] [5]
Flash Point	68 °C (154.4 °F) - closed cup	[5]
Storage Temperature	2-8 °C	[5]
Solubility	Soluble in water	[4]
SMILES	O=Cc1nccs1	[5]
InChI Key	ZGTFNNUASMWGTM- UHFFFAOYSA-N	[5]

Electronic Effects and Reactivity

The reactivity of the aldehyde group in **2-Thiazolecarboxaldehyde** is fundamentally governed by the electronic nature of the thiazole ring. The thiazole ring is electron-deficient, exerting a strong electron-withdrawing effect on the aldehyde group through both inductive and resonance effects.


- Inductive Effect: The electronegative nitrogen and sulfur atoms in the ring pull electron density away from the C2 carbon, which in turn withdraws electron density from the aldehyde carbon.
- Resonance Effect: The lone pair of electrons on the ring nitrogen can participate in resonance, delocalizing the electron density and further increasing the electrophilicity of the carbonyl carbon.

This increased electrophilicity makes the aldehyde carbon of **2-Thiazolecarboxaldehyde** highly susceptible to attack by nucleophiles, forming the basis for its diverse chemical transformations.

Caption: Electronic effects of the thiazole ring on the aldehyde group.

Key Reactions of the Aldehyde Group

2-Thiazolecarboxaldehyde undergoes a wide range of reactions typical of aromatic aldehydes, often with enhanced reactivity. These reactions are fundamental to its utility as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **2-Thiazolecarboxaldehyde**.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is a prime target for various nucleophiles.[6][7]

- Baylis-Hillman Reaction: **2-Thiazolecarboxaldehyde** readily undergoes the Baylis-Hillman reaction with activated alkenes like methyl acrylate, catalyzed by nucleophilic catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane).[5] This reaction is significant for forming multifunctional molecules with a new stereocenter.
- Addition of Organometallics: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols, providing a key route for C-C bond formation. A patented method describes preparing 2-thiazole Grignard reagents from 2-bromothiazole, which then react with formamides to yield **2-Thiazolecarboxaldehyde**, highlighting the reverse of this process.[8]

Condensation Reactions

Condensation reactions are widely used to construct more complex heterocyclic systems and are a hallmark of **2-Thiazolecarboxaldehyde**'s synthetic utility.[1]

- Formation of Imines and Hydrazones: It reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. For instance, it is a reactant in the synthesis of Benzothiazine N-acylhydrazones, which have shown potential antinociceptive and anti-inflammatory activity.[5]
- Synthesis of Heterocycles: The aldehyde group can participate in cyclocondensation reactions. For example, condensation with 2-aminothiophenol derivatives can lead to the formation of benzothiazole structures, a common motif in pharmacologically active compounds.[9][10]

Oxidation

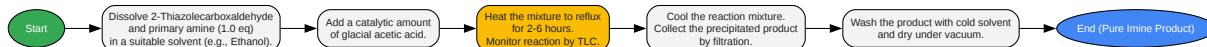
The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-thiazolecarboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing common oxidizing agents. While specific protocols for **2-Thiazolecarboxaldehyde** are not detailed in the provided results, general methods for aldehyde oxidation are applicable.[11]

Reduction

The aldehyde can be reduced to the primary alcohol, (thiazol-2-yl)methanol. Standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are effective for this purpose. This reaction is fundamental for introducing a hydroxymethyl group at the 2-position of the thiazole ring.[\[12\]](#)

Tabulated Reaction Data

The following table summarizes key reactions involving **2-Thiazolecarboxaldehyde**, highlighting its role as a versatile reactant.


Reaction Type	Reactants	Reagents/Conditions	Product Type	Application/Reference
Baylis-Hillman	2-Thiazolecarboxaldehyde, Methyl acrylate	DABCO (catalyst)	Allylic Alcohol	Synthesis of functionalized molecules. [5]
Condensation	2-Thiazolecarboxaldehyde, Piroxicam-derived hydrazide	N/A	Benzothiazine N-acylhydrazone	Potential anti-inflammatory agents. [13]
Condensation	2-Thiazolecarboxaldehyde, L-leucine t-butyl ester HCl	N/A	Imino ester	Intermediate for HCV polymerase inhibitors. [5]
Phosphonylation	2-Thiazolecarboxaldehyde, Diethyl phosphite, Amine	N/A	Thiazole-2-yl-(amino)methylphosphonate	Synthesis of phosphonate derivatives. [5]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in research and development. Below are representative protocols based on the applications of **2-Thiazolecarboxaldehyde**.

General Protocol for Imine Formation (e.g., for Schiff Base Derivatives)

This protocol outlines a general procedure for the condensation reaction between **2-Thiazolecarboxaldehyde** and a primary amine.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of imine derivatives.

Methodology:

- Reactant Preparation: In a round-bottom flask, dissolve **2-Thiazolecarboxaldehyde** (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
- Addition of Amine: Add the primary amine (1.0-1.1 equivalents) to the solution.
- Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the reaction.
- Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
- Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The imine product often precipitates from the solution.
- Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol for Synthesis of 2-Thiazolecarboxaldehyde via Grignard Reaction

This protocol is adapted from a patented method for producing **2-Thiazolecarboxaldehyde** from 2-bromothiazole.[\[8\]](#)

Methodology:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare an active Grignard reagent (e.g., isopropylmagnesium chloride) in an ethereal solvent like tetrahydrofuran (THF).
- **Halogen-Magnesium Exchange:** Cool the Grignard reagent solution to a low temperature (e.g., -10 to 10 °C). Slowly add a solution of a 2-bromothiazole compound in THF. The halogen-magnesium exchange reaction occurs rapidly to form the 2-thiazole Grignard reagent.[\[8\]](#)
- **Formylation:** In a separate flask, prepare a solution of a formylating agent, such as N,N-dimethylformamide (DMF), in THF, and cool it to between -40 and 80 °C (preferably -10 to 10 °C).[\[8\]](#)
- **Reaction:** Slowly add the freshly prepared 2-thiazole Grignard reagent solution to the DMF solution while maintaining the low temperature. Stir the mixture for a specified period until the reaction is complete (monitored by TLC or GC).
- **Hydrolysis (Work-up):** Carefully quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to hydrolyze the intermediate and liberate the aldehyde.
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure **2-Thiazolecarboxaldehyde**.

Conclusion

The aldehyde group of **2-Thiazolecarboxaldehyde** exhibits heightened reactivity due to the potent electron-withdrawing nature of the heterocyclic ring. This property makes it an

exceptionally valuable and versatile electrophile in a multitude of organic reactions, including nucleophilic additions, condensations, and redox transformations. Its ability to serve as a precursor for complex molecular architectures solidifies its importance as a key building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.^[2] A thorough understanding of its reactivity is paramount for researchers and scientists aiming to leverage this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 10200-59-6: 2-thiazolecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2-Thiazolecarboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-醛基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Thiazolecarboxaldehyde | CAS#:10200-59-6 | Chemsoc [chemsrc.com]

- To cite this document: BenchChem. [reactivity of the aldehyde group in 2-Thiazolecarboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150998#reactivity-of-the-aldehyde-group-in-2-thiazolecarboxaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com